Cas no 56428-91-2 (1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)-)

1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)- 化学的及び物理的性質
名前と識別子
-
- 1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)-
-
- インチ: 1S/C8H12N2O/c1-6(9-2)8(11)7-4-3-5-10-7/h3-6,9-10H,1-2H3
- InChIKey: OPANMCNCSHCHQE-UHFFFAOYSA-N
- SMILES: C(C1=CC=CN1)(=O)C(NC)C
1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-795128-0.1g |
2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |
56428-91-2 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-795128-2.5g |
2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |
56428-91-2 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-795128-5.0g |
2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |
56428-91-2 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-795128-1.0g |
2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |
56428-91-2 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-795128-0.25g |
2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |
56428-91-2 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-795128-10.0g |
2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |
56428-91-2 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-795128-0.5g |
2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |
56428-91-2 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-795128-0.05g |
2-(methylamino)-1-(1H-pyrrol-2-yl)propan-1-one |
56428-91-2 | 95% | 0.05g |
$827.0 | 2024-05-22 |
1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)- 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
2. Back matter
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)-に関する追加情報
1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)
The compound 1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl), also known by its CAS number 56428-91-2, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which includes a propanone backbone, a methylamino group, and a pyrrole ring. The combination of these functional groups makes it a versatile compound with potential applications in various areas of chemistry and biology.
Recent studies have highlighted the importance of 1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl) in the development of novel pharmaceutical agents. The pyrrole ring, in particular, has been shown to exhibit significant biological activity, making this compound a promising candidate for drug design. Researchers have explored its potential as an inhibitor of certain enzymes and its ability to modulate cellular signaling pathways.
The synthesis of 56428-91-2 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the propanone backbone, the introduction of the methylamino group, and the incorporation of the pyrrole ring. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
In terms of physical properties, 1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl) exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in common solvents such as water and ethanol has been extensively studied, making it suitable for various laboratory applications.
The biological evaluation of this compound has revealed interesting findings. For instance, it has been shown to exhibit moderate anti-inflammatory activity in vitro, suggesting its potential use in treating inflammatory diseases. Additionally, preliminary studies indicate that it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.
One of the most exciting developments involving 56428-91-2 is its role in medicinal chemistry research. Scientists have utilized this compound as a building block for constructing more complex molecules with enhanced bioactivity. For example, by modifying the substituents on the pyrrole ring or altering the position of the methylamino group, researchers have been able to create derivatives with improved pharmacokinetic profiles.
Furthermore, computational studies have provided valuable insights into the molecular interactions of 1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl). Molecular docking simulations have revealed that this compound can bind effectively to certain protein targets, which is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
In conclusion, 56428-91-2, or 1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl), is a fascinating compound with a wide range of applications in organic and medicinal chemistry. Its unique structure and promising biological properties make it an invaluable tool for researchers striving to develop innovative solutions in drug discovery and related fields.
56428-91-2 (1-Propanone, 2-(methylamino)-1-(1H-pyrrol-2-yl)-) Related Products
- 54299-17-1(1,4-Bis(4-phenoxybenzoyl)benzene)
- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)
- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)
- 2172931-40-5(4-Chloro-2-ethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one)
- 2138393-19-6(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)
- 1805575-57-8(2,4-Bis(trifluoromethyl)-6-methoxybenzyl chloride)
- 2227895-26-1(rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)
- 923460-73-5(1,6,7-trimethyl-8-(1-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)




